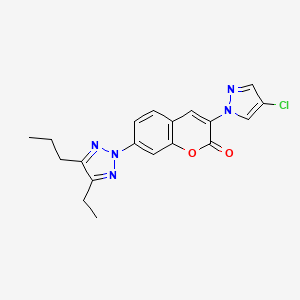
ethyl (Z)-3-(2,2-dimethylhydrazinyl)-2-(2-nitrobenzoyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “ethyl (Z)-3-(2,2-dimethylhydrazinyl)-2-(2-nitrobenzoyl)prop-2-enoate” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific fields, including chemistry, biology, and medicine. This compound has garnered attention due to its potential in various industrial applications and research studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “ethyl (Z)-3-(2,2-dimethylhydrazinyl)-2-(2-nitrobenzoyl)prop-2-enoate” involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:
Carbonization: This step involves heating organic materials in the absence of oxygen to produce carbon-based structures.
Sulfonation: The carbonized material is then treated with sulfonating agents such as sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves:
Continuous Carbonization: Using high-temperature furnaces to achieve consistent carbonization.
Automated Sulfonation: Employing automated systems to add sulfonating agents in a controlled manner.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “ethyl (Z)-3-(2,2-dimethylhydrazinyl)-2-(2-nitrobenzoyl)prop-2-enoate” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of compound “this compound”.
Wissenschaftliche Forschungsanwendungen
Compound “ethyl (Z)-3-(2,2-dimethylhydrazinyl)-2-(2-nitrobenzoyl)prop-2-enoate” has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and as an additive in manufacturing processes.
Wirkmechanismus
The mechanism by which compound “ethyl (Z)-3-(2,2-dimethylhydrazinyl)-2-(2-nitrobenzoyl)prop-2-enoate” exerts its effects involves:
Molecular Targets: Interacts with specific enzymes and receptors in biological systems.
Pathways Involved: Modulates signaling pathways related to cellular growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Compound A: Shares similar structural features but differs in its functional groups.
Compound B: Exhibits similar reactivity but has different applications.
Compound C: Analogous in its chemical properties but varies in its biological activity.
Uniqueness: Compound “ethyl (Z)-3-(2,2-dimethylhydrazinyl)-2-(2-nitrobenzoyl)prop-2-enoate” stands out due to its unique combination of chemical stability, reactivity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial processes.
Eigenschaften
IUPAC Name |
ethyl (Z)-3-(2,2-dimethylhydrazinyl)-2-(2-nitrobenzoyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-4-22-14(19)11(9-15-16(2)3)13(18)10-7-5-6-8-12(10)17(20)21/h5-9,15H,4H2,1-3H3/b11-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROZKPCJZFDPOP-LUAWRHEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNN(C)C)C(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NN(C)C)/C(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-[4-(2-Cyanopropan-2-ylamino)phenoxy]anilino]-2-methylpropanenitrile](/img/structure/B8043124.png)

![N-cyclohexyl-2-[[2-(cyclohexylamino)-2-oxoethyl]amino]acetamide](/img/structure/B8043137.png)

![2-(3,5-Dichlorophenyl)-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B8043148.png)

![3-Amino-4-methyl-5-[(3-nitrophenyl)sulfonylamino]benzenesulfonic acid](/img/structure/B8043157.png)

![1-[2-(4-Chlorophenyl)-1-imidazol-1-yl-2-oxoethyl]azocan-2-one](/img/structure/B8043171.png)




![Methyl 8-cyclopropyl-2-ethylsulfanyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8043204.png)
